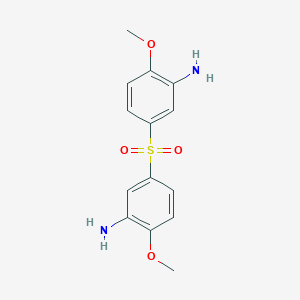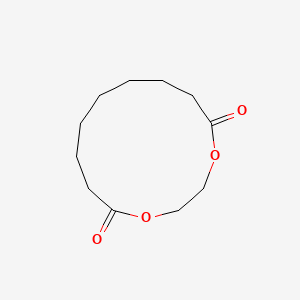
1,4-Dioxacyclotridecane-5,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxacyclotridecane-5,13-dione is a heterocyclic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is characterized by a 13-membered ring structure containing two oxygen atoms and two ketone groups. This compound is also known by other names such as ethylene azelate and azelaic acid cyclic ethylene ester .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxacyclotridecane-5,13-dione can be synthesized through the reaction of azelaic acid with ethylene glycol . The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate esterification and cyclization. The reaction conditions often include temperatures ranging from 150°C to 200°C and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
1,4-Dioxacyclotridecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azelaic acid derivatives.
Reduction: 1,4-Dioxacyclotridecane-5,13-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Dioxacyclotridecane-5,13-dione has several applications in scientific research:
作用机制
The mechanism of action of 1,4-dioxacyclotridecane-5,13-dione involves its interaction with various molecular targets. The compound’s cyclic structure allows it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and drug delivery systems. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .
相似化合物的比较
Similar Compounds
1,4-Dioxacyclotridecane-5,13-dione: Ethylene azelate, azelaic acid cyclic ethylene ester.
1,4-Dioxacyclotridecane-5,13-diol: A reduced form of the compound with alcohol groups instead of ketones.
Azelaic Acid: A dicarboxylic acid used in various industrial and pharmaceutical applications.
Uniqueness
This compound is unique due to its 13-membered ring structure, which imparts specific chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
4471-27-6 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
1,4-dioxacyclotridecane-5,13-dione |
InChI |
InChI=1S/C11H18O4/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |
InChI 键 |
QABJRPWOBYCMBO-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(=O)OCCOC(=O)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
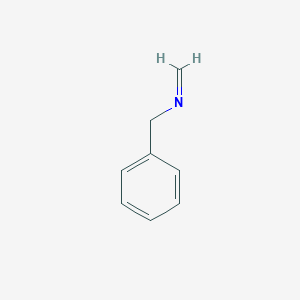

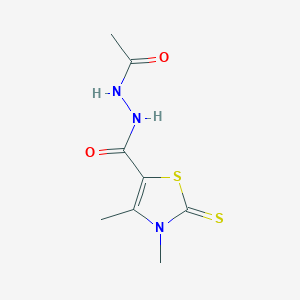
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
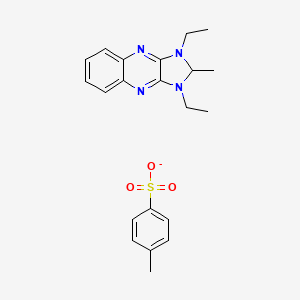
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)

![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)
